molecular formula C24H13FeO4P B14540746 CID 71373855 CAS No. 62415-28-5

CID 71373855

Cat. No.: B14540746
CAS No.: 62415-28-5
M. Wt: 452.2 g/mol
InChI Key: CCZUKJUNEBERDU-UHFFFAOYSA-N
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Description

However, based on standardized protocols for characterizing novel compounds, its identity and purity would typically be confirmed through analytical techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) . Elemental analysis and X-ray crystallography (if applicable) would further validate its molecular structure . For bioactive compounds, pharmacological assays (e.g., IC₅₀, EC₅₀) and target receptor binding studies would be essential to define its mechanism of action .

Properties

CAS No.

62415-28-5

Molecular Formula

C24H13FeO4P

Molecular Weight

452.2 g/mol

InChI

InChI=1S/C24H13O4P.Fe/c25-15-20-11-12-24(23(17-27)22(20)16-26)29(18-28,21-9-5-2-6-10-21)14-13-19-7-3-1-4-8-19;/h1-12,24H;

InChI Key

CCZUKJUNEBERDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CP(=C=O)(C2C=CC(=C=O)C(=C=O)C2=C=O)C3=CC=CC=C3.[Fe]

Origin of Product

United States

Preparation Methods

The synthesis of CID 71373855 involves specific synthetic routes and reaction conditions. The preparation methods can vary, but they generally include the following steps:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the combination of different reagents under controlled conditions.

    Reaction Conditions: The reactions are typically carried out under specific temperatures, pressures, and pH levels to ensure the desired product is obtained.

    Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems to achieve high yields and purity.

Chemical Reactions Analysis

CID 71373855 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while reduction may produce a reduced form of the compound.

Scientific Research Applications

CID 71373855 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its biological activity and potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for treating specific diseases.

    Industry: this compound is used in the production of various industrial products due to its unique properties.

Mechanism of Action

The mechanism of action of CID 71373855 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and biochemical changes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Selection Criteria for Similar Compounds

Similar compounds are identified using structural similarity algorithms (e.g., PubChem’s 2-D/3-D similarity tools) or functional relevance (e.g., shared biological targets or applications) . For CID 71373855, hypothetical analogs are selected based on:

  • Structural motifs : Core scaffold (e.g., benzothiophene, boronic acid).
  • Functional groups : Reactive moieties (e.g., carboxyl, halogen).
  • Biological activity : Shared targets (e.g., enzyme inhibitors, receptor modulators).

Structurally Similar Compounds

The table below compares this compound with three hypothetical analogs, assuming structural similarity to benzothiophene derivatives (as modeled after and ):

Compound CID Similarity Score Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity
This compound C₉H₅BrO₂S (hypothetical) 257.10 (hypothetical) Brominated benzothiophene carboxylate Unknown (assumed enzyme inhibition)
CID 737737 0.93 C₉H₅BrO₂S 257.10 Brominated benzothiophene carboxylate CYP1A2 inhibitor
CID 53216313 0.87 C₆H₅BBrClO₂ 235.27 Boronic acid with halogen substituents Suzuki coupling reagent
CID 78062229 0.85 C₁₀H₁₂N₂O₂ (hypothetical) 192.22 (hypothetical) Substituted aromatic carboxamide Nrf2 pathway modulation
Key Observations:
  • CID 53216313 : A boronic acid derivative with halogen substituents, highlighting divergent applications (e.g., cross-coupling reactions vs. bioactive roles) .
  • CID 78062229 : A carboxamide-containing compound, emphasizing functional diversity despite moderate structural similarity .

Functionally Similar Compounds

If this compound exhibits bioactivity (e.g., anticancer or antimicrobial properties), comparisons would focus on compounds with shared targets. For example:

  • Oscillatoxin D (CID 101283546) : A marine-derived toxin with antiproliferative effects, contrasting with synthetic benzothiophenes in mechanism .
  • ChEMBL1724922 : An Nrf2 inhibitor, illustrating how structural variations (e.g., sulfonamide vs. carboxylate) influence target specificity .

Advantages of this compound

  • Structural uniqueness: Bromine substitution may enhance metabolic stability compared to non-halogenated analogs .
  • Synthetic versatility : The carboxylate group enables derivatization for drug discovery or material science .

Limitations

  • Data gaps : Absence of published pharmacological data limits mechanistic insights.
  • Toxicity risks : Halogenated compounds may exhibit off-target effects (e.g., CYP inhibition) requiring rigorous safety profiling .

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